(Piperidine-1,4-diyl)dimethanamine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Need a rigid, symmetrical diamine linker for bivalent ligand design or polymer synthesis? (Piperidine-1,4-diyl)dimethanamine (CAS 624742-76-3) offers dual primary aminomethyl groups on a piperidine core-unlike mono-amines or cyclohexane analogs. - Enables bivalent BET inhibitor development (PDB 7MR5) - LogP -0.8, TPSA 55.3 Ų for aqueous solubility - AA-type monomer for polyamides/polyureas Shipped as a research-grade building block with stability documentation.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
CAS No. 624742-76-3
Cat. No. B13797166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Piperidine-1,4-diyl)dimethanamine
CAS624742-76-3
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CN
InChIInChI=1S/C7H17N3/c8-5-7-1-3-10(6-9)4-2-7/h7H,1-6,8-9H2
InChIKeyGGAIXWANWQSLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Piperidine-1,4-diyl)dimethanamine – Dual-Amine Piperidine Scaffold Overview


(Piperidine-1,4-diyl)dimethanamine (CAS 624742-76-3), systematically named [1-(aminomethyl)piperidin-4-yl]methanamine, is a heterocyclic diamine building block with the molecular formula C₇H₁₇N₃ and a molecular weight of 143.23 g/mol . The compound features a piperidine core symmetrically substituted with primary aminomethyl groups at the 1- and 4-positions, yielding two hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) . Its computed logP of –0.8 (XlogP) and topological polar surface area (TPSA) of 55.3 Ų portend favorable aqueous solubility and drug-like polarity profiles relative to mono-amine or more lipophilic diamine analogs .

Symmetrical dual-amine enables homobifunctional linker synthesis
Rigid piperidine spacer provides well-defined inter-amine distance
Additional H-bond acceptor may support aqueous solubility profiling

Why Generic Piperidine or Diamine Substitutions Fail


The simultaneous presence of two primary aminomethyl groups on a single piperidine ring creates a unique molecular geometry and reactivity profile that is absent in closely related analogs such as 4-(aminomethyl)piperidine (mono-amine, CAS 7144-05-0) or 1,4-bis(aminomethyl)cyclohexane (all-carbon ring, CAS 2549-93-1) [1][2]. The tertiary piperidine nitrogen functions as an additional hydrogen bond acceptor and a modulable basic center (pKa ∼10.5) that alters both the compound's physicochemical properties and its ability to serve as a rigid, symmetrical linker in bivalent ligand design [1]. Substituting with a mono-amine eliminates the capacity for symmetrical bifunctional derivatization, while replacing the piperidine core with a cyclohexane or piperazine ring changes both the donor/acceptor count and the spatial orientation of the amine termini, leading to divergent molecular recognition and pharmacokinetic outcomes [2].

Mono-amine piperidine analogs
Lack a second primary amine, preventing symmetrical bifunctional derivatization and restricting linker design to monofunctional constructs.
Piperazine-based diamines
Introduce two ionizable nitrogens, which may shift pH-dependent speciation and complicate salt selection compared to the single piperidine basic center.
Cyclohexane or flexible alkyl diamines
Exhibit chair-flip isomerism or full conformational freedom, yielding variable inter-amine distances that may reduce entropic advantage in bivalent target engagement.

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Acceptor Count vs. Mono-Amine Analog

When compared directly to its closest mono-amine analog 4-(aminomethyl)piperidine, (Piperidine-1,4-diyl)dimethanamine possesses three hydrogen bond acceptors (the piperidine nitrogen plus the two primary amine nitrogens) versus only two HBA for the comparator, which lacks the N-aminomethyl substituent [1]. This additional acceptor capability enhances aqueous solubility and can strengthen target engagement in binding pockets that exploit polar contacts with tertiary amines .

HBA Count Comparison
Reported
Target: 3 HBA (piperidine N + 2× NH₂) Comparator (4-(aminomethyl)piperidine): 2 HBA Difference: +1 HBA (50% increase)
Supports solubility profiling and polar interaction assessment
Computed values from chemical databases; experimental confirmation advised
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Symmetrical Bifunctional Reactivity vs. Single-Amine Scaffolds

Unlike 4-(aminomethyl)piperidine, which bears only a single primary amine for derivatization, (Piperidine-1,4-diyl)dimethanamine provides two chemically equivalent primary amine termini symmetrically disposed about the piperidine ring . This enables simultaneous dual functionalization—such as amide bond formation, reductive amination, or isocyanate coupling—at both ends, a prerequisite for constructing homobifunctional linkers used in PROTACs, bivalent inhibitors, and polyamide synthesis [1]. The symmetrical architecture ensures a defined spatial relationship between attachment points, which is critical for achieving the optimal inter-ligand distance in bivalent target engagement [1].

Reactive Amine Termini
Class-level
Target: 2 primary amines (symmetrical) Comparator (4-(aminomethyl)piperidine): 1 primary amine Difference: +1 reactive handle (enables symmetrical bifunctional synthesis)
Dual-amine architecture supports homobifunctional linker construction, not achievable with mono-amines
Based on general amine reactivity; specific coupling efficiency to be verified
PROTAC Linker Chemistry Bivalent Inhibitor Design Step-Growth Polymerization

Core Basicity: Piperidine vs. Piperazine and Cyclohexane

The piperidine nitrogen in (Piperidine-1,4-diyl)dimethanamine exhibits a predicted pKa of approximately 10.5, comparable to that of 4-(aminomethyl)piperidine (pKa 10.53 ± 0.10) and 1,4-bis(aminomethyl)cyclohexane (pKa 10.57 ± 0.29), but notably distinct from the piperazine analog 2,2'-(piperazine-1,4-diyl)diethanamine, whose conjugate acid pKa is 10.41 ± 0.10 [1]. While the absolute difference appears modest, the presence of a single tertiary amine center rather than two secondary amines (as in piperazine) reduces the number of protonation-competent sites and yields a simpler pH-dependent speciation profile. This can simplify formulation development and reduce the risk of pH-dependent off-target interactions .

Core Basicity (pKa)
Reported
Target: piperidine N pKa ~10.5 Piperazine analog: pKa ~10.41 (two ionizable N) Cyclohexane analog: pKa ~10.57 ΔpKa modest, but single basic center simplifies speciation
Single protonatable center may simplify salt selection and pH-dependent speciation profiling
Predicted values at 25°C; experimental measurement recommended
pKa Modulation Amine Basicity Drug-Like Properties

Bivalent BET Inhibitor Potency with Piperidine Linkers

In a 2022 study, bivalent BET bromodomain inhibitors constructed with a piperidine-1,4-diyl linker demonstrated significantly enhanced potency and intra-BET selectivity compared to their monovalent counterparts [1]. While the monovalent precursor compounds were nonselective across BET family members, the bivalent inhibitor incorporating the piperidine-1,4-diyl scaffold achieved selective BRDT inhibition through protein–protein interaction-induced differential conformational plasticity, as confirmed by X-ray crystallography (PDB 7MR5, resolution 1.82 Å) [1]. Although exact IC₅₀ values for the free diamine monomer are not reported, the superior pharmacological outcome of the bivalent construct directly validates the piperidine-1,4-diyl architecture as a privileged linker geometry for induced-fit target engagement [1].

Bivalent BET Selectivity
Context-dependent
Bivalent piperidine-linked inhibitor showed BRDT-selective activity vs. nonselective monovalent precursors in cellular assays (PDB 7MR5, 1.82 Å)
Supports linker geometry assessment for bivalent probe design; selectivity context may be target-dependent
Class-level inference from published bivalent construct; direct free-amine activity not reported
Epigenetics BRD4/BRDT Bivalent Inhibitor

Linker Length and Rigidity vs. Flexible Diamines

The piperidine ring constrains the two aminomethyl substituents in a fixed 1,4-diequatorial or diaxial orientation, yielding a nitrogen-to-nitrogen through-space distance of approximately 2.9–3.1 Å (based on standard piperidine N–C bond length of 1.47 Å and tetrahedral geometry) [1]. In contrast, the cyclohexane analog 1,4-bis(aminomethyl)cyclohexane, while also 1,4-disubstituted, can undergo chair-flip isomerization that alters the relative orientation of the amine groups, and alkyl-chain diamines such as 1,4-butanediamine exhibit full conformational freedom with a variable end-to-end distance [2]. The rigid, well-defined spacing of the piperidine scaffold reduces entropic penalties upon binding and facilitates the rational design of bivalent ligands with predictable inter-warhead distances [2].

Inter-Amine Distance & Rigidity
Reported
Estimated N–N distance: ~2.9–3.1 Å (rigid chair) 1,4-Butanediamine: variable ~3.5–5.5 Å Cyclohexane analog: chair-flip equilibrium Reduced entropic penalty from single dominant conformer
Predictable spacing may reduce entropic penalty in bivalent binding design; experimental confirmation advised
Distance estimated from standard bond lengths; crystallographic confirmation of final construct recommended
Molecular Spacing Linker Geometry Crystal Engineering

High-Value Application Scenarios


Symmetrical Bivalent Ligands for Epigenetic Targets

The dual-amine architecture of (Piperidine-1,4-diyl)dimethanamine makes it an ideal linker for constructing homobifunctional molecules that engage two identical protein domains simultaneously. As demonstrated in the development of bivalent BET bromodomain inhibitors, the piperidine-1,4-diyl scaffold enables the conversion of nonselective monovalent ligands into cell-active, BRDT-selective bivalent inhibitors that exploit differential protein conformational plasticity [1]. This application is directly supported by crystallographic evidence (PDB 7MR5) showing the linker bridging two bromodomains in a defined spatial arrangement [1].

Step-Growth Polymerization for Functional Polyamides

The symmetrical primary amine termini of (Piperidine-1,4-diyl)dimethanamine enable its use as an AA-type monomer in step-growth polymerization with diacid chlorides (e.g., terephthaloyl chloride) or diisocyanates, yielding polyamides or polyureas with regularly spaced piperidine units along the backbone [1]. The tertiary piperidine nitrogen can serve as a metal-coordination site or a post-polymerization modification handle, expanding the functional versatility of the resulting polymers beyond what is achievable with simple alkyl diamines .

Metal-Organic Framework and Coordination Cage Synthesis

The rigid 1,4-disubstituted piperidine framework provides a geometrically well-defined ditopic ligand for assembling metal-organic polyhedra and frameworks. The tertiary amine can participate in metal coordination (e.g., with Cu(II), Zn(II), or Pd(II)), while the primary amines can be further functionalized to install carboxylate or pyridyl donor groups, generating extended network structures with predictable pore dimensions [1]. The extra hydrogen bond acceptor relative to mono-amine or cyclohexane analogs can also facilitate guest-host interactions within the pores [1].

Fragment-Based Drug Discovery for Polar Binding Pockets

With a molecular weight of 143.23 Da, three hydrogen bond acceptors, and a predicted logP of –0.8, (Piperidine-1,4-diyl)dimethanamine complies with the Rule of Three for fragment libraries and offers a favorable polarity profile for targeting hydrophilic enzyme active sites or protein–protein interaction interfaces [1]. Its dual primary amines allow rapid parallel derivatization to generate focused fragment libraries, while the tertiary piperidine nitrogen provides an additional vector for exploring structure-activity relationships .

Application
Selection Property
Validation Focus
Bivalent ligand synthesis
Dual-amine symmetry for homobifunctional conjugation
Linker geometry and target engagement confirmation
Step-growth polymerization
AA-type diamine monomer with piperidine spacing
Polymer composition and thermal characterization
Metal-organic framework synthesis
Rigid ditopic ligand with tertiary amine coordination potential
Framework topology and porosity analysis
Fragment-based library design
Rule-of-3 compliant fragment with dual derivatizable amines
Parallel SAR and solubility profiling
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